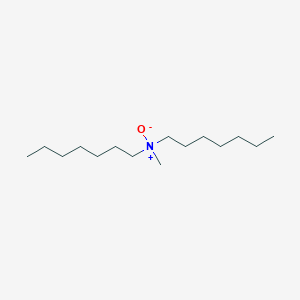
Benzoguanamine formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoguanamine formaldehyde is a thermosetting resin formed by the reaction of benzoguanamine and formaldehyde. This compound is widely used in the production of melamine resins, which are known for their excellent durability, chemical resistance, and aesthetic appeal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoguanamine formaldehyde involves the condensation of benzoguanamine with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The process can be summarized as follows:
Hydroxymethylation Stage: Benzoguanamine reacts with formaldehyde to form hydroxymethyl derivatives.
Etherification Stage: The hydroxymethyl derivatives undergo etherification to form the final resin.
Industrial Production Methods: In industrial settings, the production of this compound resins involves continuous processes with precise control over reaction conditions to ensure consistent product quality. The use of solid formaldehyde and butanol in a one-step-two-stage method has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoguanamine formaldehyde undergoes various chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of benzoguanamine with formaldehyde.
Crosslinking Reactions: The resin can undergo further crosslinking to form a three-dimensional network, enhancing its mechanical properties.
Common Reagents and Conditions:
Formaldehyde: Used in the hydroxymethylation stage.
Acid or Base Catalysts: Used to control the pH during the reaction stages.
Major Products:
This compound Resin: The primary product formed through the condensation and etherification reactions.
Scientific Research Applications
Benzoguanamine formaldehyde resins have a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of benzoguanamine formaldehyde involves the formation of a three-dimensional network through crosslinking reactions. This network structure imparts high mechanical strength, chemical resistance, and thermal stability to the resin . The molecular targets and pathways involved in these reactions include the hydroxymethylation and etherification of benzoguanamine, leading to the formation of stable crosslinked structures .
Comparison with Similar Compounds
Melamine Formaldehyde: Similar in structure but with all amino groups intact.
Acetoguanamine Formaldehyde: Another derivative where an amino group is replaced by an acetyl group.
Comparison:
Benzoguanamine Formaldehyde vs. Melamine Formaldehyde: this compound offers better flexibility and toughness compared to melamine formaldehyde.
This compound vs. Acetoguanamine Formaldehyde: this compound provides enhanced chemical resistance and mechanical properties.
Properties
CAS No. |
68130-56-3 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2 |
InChI Key |
MSYLJRIXVZCQHW-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |
Related CAS |
68002-26-6 68130-56-3 26160-89-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionitrile](/img/structure/B8383796.png)

![[(5-Amino-pyridin-2-yl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8383813.png)





![8-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8383848.png)



